2-Iodo-5-methylpyrazine
Overview
Description
2-Iodo-5-methylpyrazine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyrazine, characterized by the presence of an iodine atom at the second position and a methyl group at the fifth position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylpyrazine can be synthesized through various methods. One common approach involves the iodination of 5-methylpyrazine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-azido-5-methylpyrazine or 2-cyano-5-methylpyrazine can be obtained.
Coupling Products: The coupling reactions yield various biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Iodo-5-methylpyrazine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, especially in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism by which 2-Iodo-5-methylpyrazine exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-Iodopyrazine
- 2-Chloro-5-iodopyrazine
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
Comparison: 2-Iodo-5-methylpyrazine is unique due to the specific positioning of the iodine and methyl groups on the pyrazine ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other iodopyrazines, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-iodo-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBOXAAONTXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623738 | |
Record name | 2-Iodo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914452-70-3 | |
Record name | 2-Iodo-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914452-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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